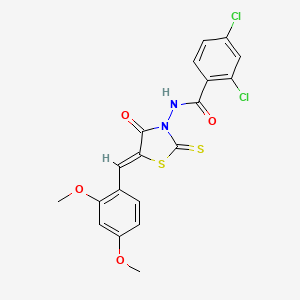
(Z)-2,4-dichloro-N-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest belongs to a class of organic compounds known for their versatile chemical and physical properties, enabling their application in various fields of chemistry and biology. These compounds often contain thiazolidinone moieties, which are crucial for their biological activities and chemical reactivity.
Synthesis Analysis
The synthesis of similar compounds involves multicomponent reactions, combining various amines, thioureas, and bromoacetate under specific conditions. For instance, Hossaini et al. (2017) developed a one-pot, multicomponent synthesis method for new (4-oxothiazolidine-2-ylidene)benzamide derivatives, showcasing the versatility of synthesizing thiazolidinone derivatives (Hossaini, Heydari, Maghsoodlou, & Graiff, 2017).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives has been extensively analyzed using various spectroscopic techniques. Delgado et al. (2005) studied the supramolecular structures of thioxothiazolidin-4-ones, revealing hydrogen-bonded dimers, chains, and sheets, which are significant for understanding the compound's reactivity and interactions (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Chemical Reactions and Properties
Reactivity patterns of thiazolidinone derivatives often involve cycloadditions, condensations, and substitutions. Kandeel and Youssef (2001) reported on the reactions of thiazolidines with nitrile oxides, leading to various functionalized derivatives, indicative of the broad reactivity scope of these compounds (Kandeel & Youssef, 2001).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structures, are pivotal for the application and handling of these compounds. Sharma et al. (2016) detailed the crystal structure of a related compound, providing insights into its stability and interaction potential (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, define the utility of these compounds in synthetic and medicinal chemistry. The studies by Siddiqui et al. (2003) on the synthesis and fungicidal activity of thiazolidinone derivatives highlight the chemical versatility and potential applications of these compounds (Siddiqui, Singh, Singh, & Singh, 2003).
科学的研究の応用
Antimicrobial and Anticancer Activity
- Antimicrobial Evaluation: Compounds with the thiazolidinone moiety, similar to the chemical structure , have been synthesized and evaluated for their antimicrobial properties. For example, ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates were investigated for their anti-microbial activity, indicating the potential use of related compounds in the development of new antimicrobial agents (Spoorthy et al., 2021).
- Anticancer Evaluation: Similar structures have been synthesized and assessed for their in vitro anticancer potentials. For instance, a series of 4-thiazolidinone derivatives showed anticancer activity, with specific compounds demonstrating significant inhibitory effects on various cancer cell lines, highlighting the potential of thiazolidinone derivatives in cancer research (Deep et al., 2016).
Analgesic and Anti-inflammatory Agents
- COX-2 Inhibition: Novel benzodifuranyl derivatives derived from visnaginone and khellinone, bearing structural resemblance to the queried compound, were synthesized and found to inhibit COX-2 selectively, with significant analgesic and anti-inflammatory activities. These findings suggest the utility of such compounds in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Structural and Docking Studies
- Molecular Structure Analysis: The structural analysis and docking studies of thioxothiazolidin-4-ones provide insights into their potential binding mechanisms and interactions with biological targets, aiding in the design of compounds with desired biological activities (Delgado et al., 2005).
Synthesis and Characterization
- Novel Derivatives Synthesis: Research on synthesizing and characterizing new derivatives of thiazolidinone indicates the chemical versatility and potential for modification to explore various biological activities, including antimicrobial and anticancer properties (Hossaini et al., 2017).
特性
IUPAC Name |
2,4-dichloro-N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4S2/c1-26-12-5-3-10(15(9-12)27-2)7-16-18(25)23(19(28)29-16)22-17(24)13-6-4-11(20)8-14(13)21/h3-9H,1-2H3,(H,22,24)/b16-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKGQHBTIZUQLT-APSNUPSMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2,4-dichloro-N-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

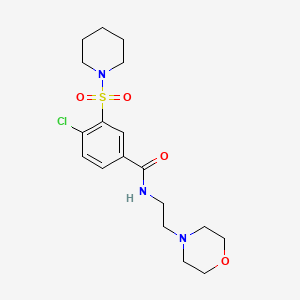
![N-(3-acetamidophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2495513.png)
![Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2495514.png)
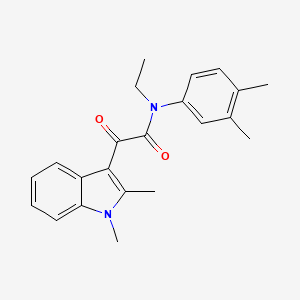

![N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2495520.png)
![6-Amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2495521.png)
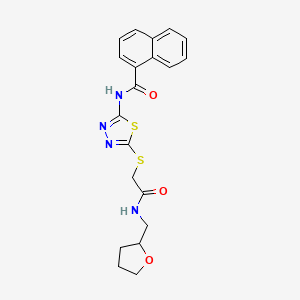
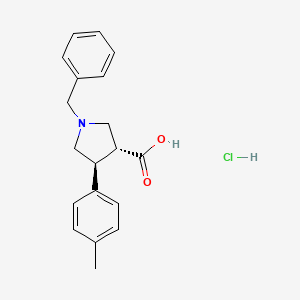
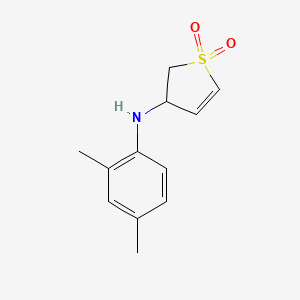

![2-[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2495529.png)

![8-(2,4-dimethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495531.png)